N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide
CAS No.: 391863-97-1
Cat. No.: VC4364464
Molecular Formula: C13H15N3O3S
Molecular Weight: 293.34
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 391863-97-1 | 
|---|---|
| Molecular Formula | C13H15N3O3S | 
| Molecular Weight | 293.34 | 
| IUPAC Name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzamide | 
| Standard InChI | InChI=1S/C13H15N3O3S/c1-4-10-15-16-13(20-10)14-12(17)8-6-5-7-9(18-2)11(8)19-3/h5-7H,4H2,1-3H3,(H,14,16,17) | 
| Standard InChI Key | YZZCFUWQVIPMOP-UHFFFAOYSA-N | 
| SMILES | CCC1=NN=C(S1)NC(=O)C2=C(C(=CC=C2)OC)OC | 
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a 1,3,4-thiadiazole ring (a five-membered heterocycle containing two nitrogen atoms and one sulfur atom) substituted at position 5 with an ethyl group (-C₂H₅) and at position 2 with a benzamide group bearing methoxy (-OCH₃) substituents at positions 2 and 3 of the benzene ring . The molecular formula is C₁₃H₁₅N₃O₃S, with a molar mass of 293.34 g/mol .
Physicochemical Characteristics
Key properties include:
- 
Solubility: Limited aqueous solubility due to hydrophobic aromatic and thiadiazole components; likely soluble in polar aprotic solvents (e.g., DMSO) .
 - 
Hydrogen Bonding: Two hydrogen bond acceptors and one hydrogen bond donor, influencing its pharmacokinetic profile .
 
Table 1: Physicochemical Properties of N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-2,3-Dimethoxybenzamide
| Property | Value | Source | 
|---|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₃S | |
| Molar Mass (g/mol) | 293.34 | |
| Density (g/cm³) | 1.303 ± 0.06 | |
| pKa | 7.66 ± 0.50 | |
| LogP (Partition Coefficient) | 2.7 (predicted) | 
Synthesis and Structural Elucidation
Synthetic Routes
The compound is typically synthesized via amide coupling between 5-ethyl-1,3,4-thiadiazol-2-amine and 2,3-dimethoxybenzoic acid derivatives. A common method involves:
- 
Activation of the Carboxylic Acid: 2,3-Dimethoxybenzoic acid is activated using coupling agents such as N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile .
 - 
Nucleophilic Substitution: The activated acid reacts with 5-ethyl-1,3,4-thiadiazol-2-amine to form the amide bond .
 - 
Purification: The crude product is purified via column chromatography (e.g., ethyl acetate/petroleum ether) or recrystallization .
 
Spectroscopic Characterization
- 
IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch of amide), ~1250 cm⁻¹ (C-O-C stretch of methoxy groups), and ~3400 cm⁻¹ (N-H stretch) .
 - 
NMR:
 
Applications in Drug Development
Lead Compound Optimization
The compound’s balanced logP (~2.7) and moderate molecular weight (~293 g/mol) align with Lipinski’s Rule of Five, suggesting favorable oral bioavailability . Structural modifications (e.g., introducing sulfonamide or triazole groups) could enhance potency and selectivity .
Targeted Drug Delivery
The methoxy groups facilitate interactions with hydrophobic pockets in enzymes, making the compound a candidate for targeted kinase inhibitors . Computational docking studies of analogous molecules revealed strong binding to human topoisomerase IIβ (ΔG = −9.2 kcal/mol), a target in anticancer therapy .
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume